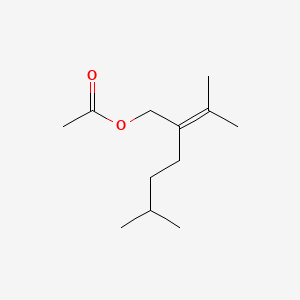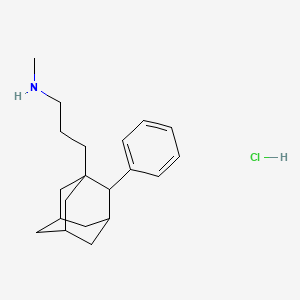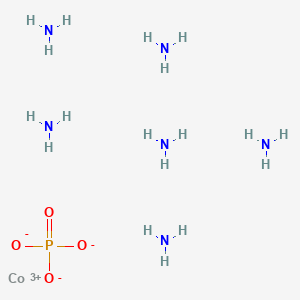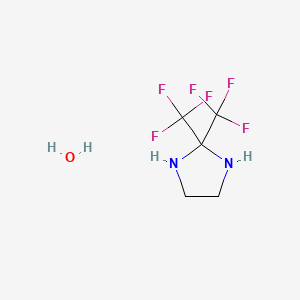
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is a chemical compound known for its unique structure and properties. It features an imidazolidine ring with two trifluoromethyl groups attached to the 2-position, and it exists in a hydrated form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate typically involves the reaction of imidazolidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Aplicaciones Científicas De Investigación
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine, 2,2-dimethyl-: Similar structure but with methyl groups instead of trifluoromethyl groups.
Imidazolidine, 2,2-diphenyl-: Contains phenyl groups instead of trifluoromethyl groups.
Imidazolidine, 2,2-bis(chloromethyl)-: Features chloromethyl groups instead of trifluoromethyl groups.
Uniqueness
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications .
Propiedades
Número CAS |
64038-67-1 |
|---|---|
Fórmula molecular |
C5H8F6N2O |
Peso molecular |
226.12 g/mol |
Nombre IUPAC |
2,2-bis(trifluoromethyl)imidazolidine;hydrate |
InChI |
InChI=1S/C5H6F6N2.H2O/c6-4(7,8)3(5(9,10)11)12-1-2-13-3;/h12-13H,1-2H2;1H2 |
Clave InChI |
BGHPNBADFZVYIL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(N1)(C(F)(F)F)C(F)(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




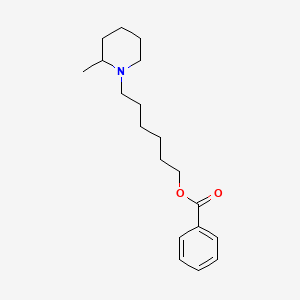
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
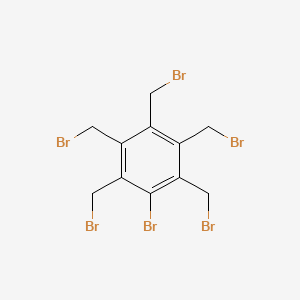
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
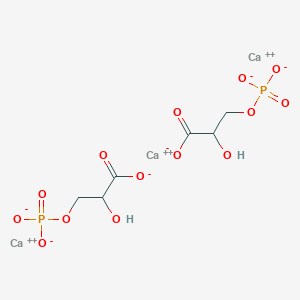
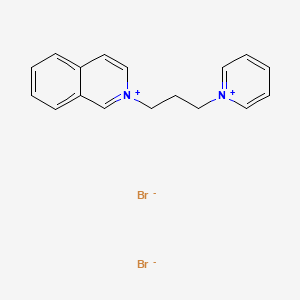
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)

